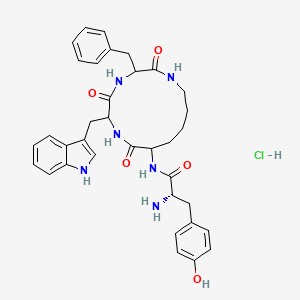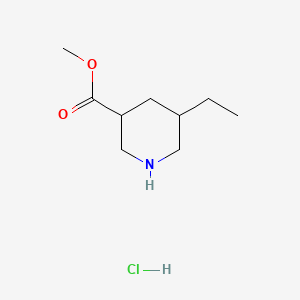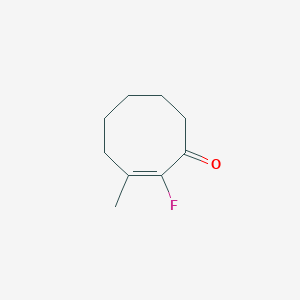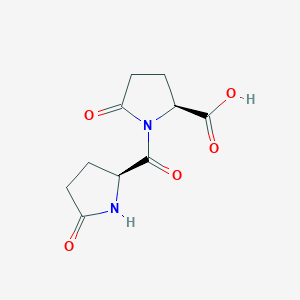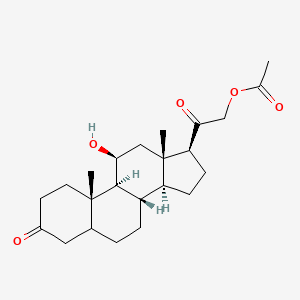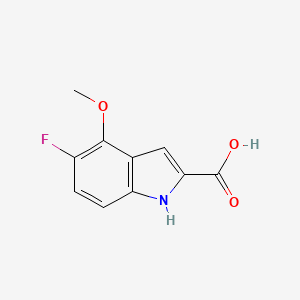
Diphacinone-d4 (indanedione-4,5,6,7-d4)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphacinone-d4 (indanedione-4,5,6,7-d4) is an isotopically labeled version of diphacinone, a well-known anticoagulant rodenticide. The compound is characterized by the presence of deuterium atoms at the 4, 5, 6, and 7 positions of the indanedione ring. This isotopic labeling is particularly useful in scientific research for tracing and studying the compound’s behavior in various environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphacinone-d4 (indanedione-4,5,6,7-d4) involves the incorporation of deuterium atoms into the indanedione structureCommon reagents used in these reactions include deuterated solvents and catalysts that facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of diphacinone-d4 (indanedione-4,5,6,7-d4) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high isotopic enrichment and chemical purity. The compound is usually produced in specialized facilities equipped to handle isotopically labeled chemicals .
Chemical Reactions Analysis
Types of Reactions
Diphacinone-d4 (indanedione-4,5,6,7-d4) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert diphacinone-d4 into its corresponding reduced forms.
Substitution: The indanedione ring can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
Diphacinone-d4 (indanedione-4,5,6,7-d4) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the compound’s distribution and transformation in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of diphacinone.
Mechanism of Action
Diphacinone-d4 (indanedione-4,5,6,7-d4) exerts its effects by inhibiting the enzyme vitamin K epoxide reductase. This inhibition disrupts the recycling of vitamin K, which is essential for the synthesis of clotting factors. As a result, the compound induces anticoagulation, leading to uncontrolled bleeding in target organisms. The molecular targets include various clotting factors and pathways involved in the coagulation cascade .
Comparison with Similar Compounds
Similar Compounds
Warfarin: Another anticoagulant rodenticide with a similar mechanism of action.
Brodifacoum: A more potent anticoagulant with a longer half-life.
Chlorophacinone: Structurally similar to diphacinone but with different pharmacokinetic properties.
Uniqueness
Diphacinone-d4 (indanedione-4,5,6,7-d4) is unique due to its isotopic labeling, which allows for precise tracing and analysis in scientific studies. This feature distinguishes it from other similar compounds and enhances its utility in research applications .
Properties
CAS No. |
1219802-15-9 |
|---|---|
Molecular Formula |
C23H16O3 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4,5,6,7-tetradeuterio-2-(2,2-diphenylacetyl)indene-1,3-dione |
InChI |
InChI=1S/C23H16O3/c24-21-17-13-7-8-14-18(17)22(25)20(21)23(26)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19-20H/i7D,8D,13D,14D |
InChI Key |
JYGLAHSAISAEAL-ZZRPVTOQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=O)C(C(=O)C2=C1[2H])C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


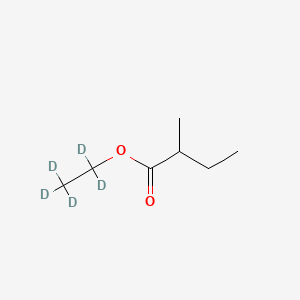
![(Cyclopropylmethyl)[(pyridin-3-yl)methyl]amine hydrochloride](/img/structure/B13450672.png)
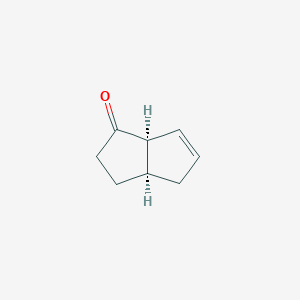

![(6S,7aR)-6-fluoro-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B13450687.png)
